molecular formula C15H17NO2 B342443 2-amino-1-(4-methoxyphenyl)-2-phenylethanol

2-amino-1-(4-methoxyphenyl)-2-phenylethanol

Cat. No.: B342443
M. Wt: 243.3 g/mol
InChI Key: SGUPGDYEMNTBMJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4-methoxyphenyl)-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a phenylethanol moiety, making it a versatile molecule for various synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(4-methoxyphenyl)-2-phenylethanol can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of a suitable precursor, followed by subsequent functional group transformations . This method ensures high enantioselectivity and yields the desired chiral product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems provide a more efficient and sustainable approach to synthesis, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-amino-1-(4-methoxyphenyl

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(4-methoxyphenyl)-2-phenylethanol

InChI

InChI=1S/C15H17NO2/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14-15,17H,16H2,1H3/t14-,15+/m0/s1

InChI Key

SGUPGDYEMNTBMJ-LSDHHAIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)O

SMILES

COC1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)O

Origin of Product

United States

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